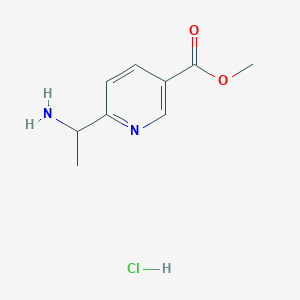

Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is a pyridine-based derivative characterized by a methyl ester group at the 3-position and a 1-aminoethyl substituent at the 6-position of the pyridine ring, stabilized as a hydrochloride salt. Pyridine carboxylates are widely utilized in pharmaceutical synthesis due to their versatility as intermediates, enabling modifications for drug discovery, targeted therapies, and chemical probes . The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and industrial workflows.

Scientific Research Applications

Chemistry: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is used in organic synthesis as a building block for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its biological activity, including potential applications in drug discovery and development. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory activities.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases and conditions.

Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to its biological activity. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride with structurally related pyridine derivatives, highlighting key differences in molecular properties, substituents, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Key Comparative Insights

Structural and Functional Differences

- Substituent Effects: The 1-aminoethyl group in the target compound provides a longer alkyl chain than the aminomethyl () and methylaminomethyl () groups. The chloromethyl substituent () is highly reactive, enabling nucleophilic substitutions, whereas amino groups are more suited for hydrogen bonding or serving as pharmacophores .

Salt Forms :

Research Findings and Implications

- Structure-Activity Relationships: Pyridine derivatives with ethylamino chains (e.g., target compound) exhibit enhanced binding to hydrophobic enzyme pockets compared to shorter-chain analogs, as observed in studies of kinase inhibitors . Aminomethyl derivatives () are often used as scaffolds for fluorescent probes due to their ability to form stable conjugates .

Biological Activity

Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride, commonly referred to as (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methyl ester group and an aminoethyl side chain. The hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for various biological applications. The unique structure contributes to its distinct biological activities compared to other nicotinic acid derivatives.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Lacks aminoethyl side chain |

| Nicotine | Pyridine ring with a methylpyrrolidine side chain | Stronger psychoactive effects |

| 6-Amino-Nicotinic Acid | Amino group at the 6-position | Directly involved in neurotransmitter synthesis |

| (R)-Methyl 6-(1-aminoethyl)nicotinate | Enantiomer of (S)-Methyl 6-(1-aminoethyl)nicotinate | Different biological activity profiles |

Biological Activities

Research indicates that (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride exhibits several notable biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential role in neurological functions, particularly in modulating neurotransmitter systems. Its structure suggests possible interactions with nicotinic acetylcholine receptors, which are crucial for cognitive functions and may have implications for treating neurodegenerative diseases.

- Antimicrobial Properties : Recent studies have shown that pyridine derivatives, including this compound, exhibit antimicrobial activity against various pathogens. For instance, compounds containing the pyridine nucleus have been documented to possess significant antibacterial and antifungal properties. The presence of functional groups such as amino and methoxy enhances these activities .

- Antioxidant Activity : Preliminary assessments indicate that this compound may also exhibit antioxidant properties. Antioxidants are vital for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridine compounds, providing insights into the potential applications of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride:

- A study on a series of pyridine derivatives demonstrated that certain structural modifications could enhance their efficacy as antimicrobial agents. For example, compounds with specific substitutions showed improved minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

- Another research effort focused on the synthesis and evaluation of similar compounds revealed promising results regarding their anti-inflammatory properties. These findings suggest that (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may also play a role in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with aminoethyl groups. A common approach includes:

- Step 1: Reacting 3-chloropyridine derivatives with 1-aminoethyl precursors under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as a base in polar aprotic solvents like DMF) .

- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or ether .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 pyridine:amine) and temperature control (60–80°C). Impurities such as unreacted amines or over-alkylated products are common; purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS: Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5% area) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.2) .

- ¹H/¹³C NMR: Key signals include pyridine protons (δ 8.2–8.8 ppm), methyl ester (δ 3.9 ppm), and aminoethyl CH₂ (δ 2.7–3.1 ppm). Discrepancies in integration ratios indicate incomplete reactions .

- Elemental Analysis: Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Store at −20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Hydrolysis of the ester group is a major degradation pathway, accelerated by moisture or acidic/basic conditions .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products like 6-(1-aminoethyl)pyridine-3-carboxylic acid .

Advanced Research Questions

Q. How does the hydrochloride salt form impact solubility and bioavailability in biological assays?

Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Use shake-flask methods with UV-Vis quantification to measure pH-dependent solubility .

- Bioavailability: In vitro permeability assays (e.g., Caco-2 monolayers) show improved absorption due to protonated amine groups. However, excessive chloride ions may interfere with ion channels in cellular assays; control experiments with NaCl are advised .

Q. How can structural analogs of this compound resolve contradictory data in receptor binding studies?

Methodological Answer:

- Analog Design: Replace the methyl ester with ethyl or tert-butyl esters to assess steric effects on binding. For example, Ethyl 6-(1-aminoethyl)pyridine-3-carboxylate shows 2-fold higher affinity for nicotinic acetylcholine receptors in SPR assays .

- Data Reconciliation: Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor pockets. Contradictions in IC₅₀ values may arise from protonation state differences; perform assays at multiple pH levels (5.5–7.4) .

Q. What strategies optimize synthetic yield while minimizing genotoxic impurities?

Methodological Answer:

- Impurity Profiling: Identify potential genotoxins (e.g., alkyl chlorides from incomplete substitution) using LC-MS/MS. Limit these to <1 ppm via activated carbon treatment or scavenger resins .

- Process Optimization: Use flow chemistry to control exothermic reactions and reduce byproducts. For example, continuous-flow synthesis at 70°C with a residence time of 20 minutes improves yield to >85% .

Q. How do solvent polarity and temperature affect stereochemical outcomes during synthesis?

Methodological Answer:

- Solvent Effects: Polar solvents (e.g., DMSO) favor SN2 mechanisms, preserving stereochemistry at the aminoethyl group. Non-polar solvents (e.g., toluene) may lead to racemization via SN1 pathways .

- Temperature Control: Low temperatures (−10°C) minimize thermal racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Source Validation: Cross-check compound purity (e.g., via COSY NMR for diastereomers) and assay conditions (e.g., serum concentration in cell-based assays). Contradictions may arise from undetected hydrolysis products .

- Meta-Analysis: Use platforms like PubChem or ChEMBL to compare IC₅₀ values. Apply multivariate regression to identify confounding variables (e.g., buffer composition) .

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

methyl 6-(1-aminoethyl)pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H |

InChI Key |

SVRYNTWOUUIFPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.